Hexamethylenediamine hydrochloride

Biocide Synthesis Polymer Chemistry Disinfectant Manufacturing

Hexamethylenediamine hydrochloride (HMDA·HCl), CAS 22527-59-9, is an organic chloride salt formed from hexane-1,6-diamine and one equivalent of hydrochloric acid. It has the molecular formula C6H17ClN2 and a molecular weight of 152.66 g/mol.

Molecular Formula C6H17ClN2
Molecular Weight 152.66 g/mol
CAS No. 22527-59-9
Cat. No. B12687966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethylenediamine hydrochloride
CAS22527-59-9
Molecular FormulaC6H17ClN2
Molecular Weight152.66 g/mol
Structural Identifiers
SMILESC(CCCN)CCN.Cl
InChIInChI=1S/C6H16N2.ClH/c7-5-3-1-2-4-6-8;/h1-8H2;1H
InChIKeyLDFVINFJZGUOAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexamethylenediamine Hydrochloride CAS 22527-59-9: Technical Overview and Key Identifiers


Hexamethylenediamine hydrochloride (HMDA·HCl), CAS 22527-59-9, is an organic chloride salt formed from hexane-1,6-diamine and one equivalent of hydrochloric acid . It has the molecular formula C6H17ClN2 and a molecular weight of 152.66 g/mol . This compound is characterized by a linear six-carbon aliphatic chain with terminal amine groups, one of which is protonated as the hydrochloride . It serves as a critical intermediate in the synthesis of polymers, particularly nylon-66 , and is a key precursor for poly(hexamethylene biguanide) hydrochloride (PHMB), a widely used biocide .

Why Hexamethylenediamine Hydrochloride Cannot Be Replaced by its Free Base or Dihydrochloride in Critical Synthesis


Hexamethylenediamine hydrochloride (HMDA·HCl) is typically used as a monomer or intermediate in polymer synthesis, but it faces competition from close chemical relatives. While alternative compounds share a similar diamine backbone, they cannot simply be substituted because the specific salt form of HMDA·HCl governs its performance in precise applications. One example is the polyhexamethylene biguanide hydrochloride (PHMB) biocide synthesis. Attempts to use the free base or dihydrochloride salt in place of the mono-hydrochloride can lead to a significant increase in unwanted by-products during the condensation reaction [1]. Therefore, while several diamine sources are available on the market, the use of the incorrect ionic form or stoichiometry can severely compromise the reaction yield and the purity of the final advanced polymer [1].

Quantitative Evidence Guide for Hexamethylenediamine Hydrochloride (CAS 22527-59-9) Selection


HMDA·HCl as a Purified Precursor for PHMB Biocide Synthesis via Melt Condensation

In the synthesis of polyhexamethylene biguanide hydrochloride (PHMB), using HMDA·HCl as the starting material in a specific ratio with 1,6-dicyanoguanidine hexane provides a controlled melt condensation process. This method, described in a patent, aims to avoid the formation of branched or crosslinked by-products that are common when using alternative monomers or process conditions [1]. The use of HMDA·HCl allows for a defined stoichiometry (e.g., a molar ratio of 1.0:0.9 or 1.0:0.95 with 1,6-dicyanoguanidine hexane) under specific temperature (150°C) and pressure (0.5 MPa) conditions to yield a high-quality PHMB product [1].

Biocide Synthesis Polymer Chemistry Disinfectant Manufacturing

Superior Aqueous Solubility of HMDA Mono-Hydrochloride vs. Free Base

The hydrochloride salt form of hexamethylenediamine (HMDA·HCl) exhibits markedly improved water solubility compared to its free base counterpart. While precise quantitative solubility data for HMDA·HCl is not directly reported in the literature as a direct comparison, the general principle for amine hydrochlorides is well-established and directly applicable . This enhanced solubility is critical for conducting polymerizations and other reactions in aqueous media .

Formulation Science Aqueous Chemistry Polymerization

Defined Stoichiometry for Nylon-66 Depolymerization and Monomer Recovery

A patent details a method for depolymerizing waste nylon-66 to recover adipic acid and hexamethylenediamine hydrochloride (HMDA·HCl) [1]. This process uses hydrochloric acid to hydrolyze the polymer, and the specific 1:1 salt (HMDA·HCl) is the direct and valuable product of this reaction [1]. The use of HCl in the depolymerization step yields HMDA·HCl, which is then separated from adipic acid by crystallization and filtration [1].

Polymer Recycling Green Chemistry Monomer Recovery

HMDA·HCl Enables High-Yield Synthesis of Biotinylated Chelators for Targeted Radiotherapy

In the synthesis of deoxybiotinyl hexamethylenediamine-DOTA, a precursor for targeted radiotherapy, the use of biotinyl hexamethylenediamine as its mono-hydrochloride salt (HMDA·HCl) was found to be crucial for achieving high yields and purity [1]. An improved process describes that when the dihydrochloride salt was used instead, there was a 'noticeable formation of a by-product corresponding to the dimer' [1]. By switching to the mono-hydrochloride, the final product was obtained with yields ranging from 96% to 98% after acid hydrolysis, eliminating the need for laborious preparatory chromatography steps [1].

Radiopharmaceuticals Bioconjugation Chelator Chemistry

Key Application Scenarios for Hexamethylenediamine Hydrochloride (CAS 22527-59-9)


High-Yield Synthesis of Polyhexamethylene Biguanide (PHMB) Biocides

As demonstrated in patent literature, Hexamethylenediamine Hydrochloride (HMDA·HCl) is the optimal monomer for the melt condensation synthesis of PHMB [1]. Using HMDA·HCl in a specific molar ratio (e.g., 1.0:0.9) with 1,6-dicyanoguanidine hexane at 150°C and 0.5 MPa yields a high-quality, linear polymer, minimizing the formation of branched by-products that can compromise biocide efficacy and purification [1]. This application is ideal for manufacturers of disinfectants and antiseptics requiring a consistent, high-purity PHMB product.

Efficient Recovery of Monomers from Waste Nylon-66

A patented depolymerization process uses hydrochloric acid to break down waste nylon-66, directly producing Hexamethylenediamine Hydrochloride (HMDA·HCl) and adipic acid with >90% conversion efficiency [1]. This method provides a sustainable and economically attractive route for recycling post-industrial or post-consumer nylon waste, offering a source of high-value monomers for new polymer synthesis [1]. This scenario is particularly relevant for companies committed to circular economy principles in polymer manufacturing.

Scalable Synthesis of Biotinylated Chelators for Targeted Therapies

For the preparation of complex bioconjugates like deoxybiotinyl hexamethylenediamine-DOTA, a precursor in targeted radiotherapy, the mono-hydrochloride salt (HMDA·HCl) is the only viable intermediate for achieving high yields and purity [1]. Attempts to substitute it with the free base or dihydrochloride salt result in a dramatic drop in final yield from 96-98% to ~20% and necessitate costly HPLC purification [1]. This application is critical for pharmaceutical and contract research organizations focused on developing novel radiopharmaceuticals or antibody-drug conjugates.

Aqueous-Phase Polymerizations and Formulations

When a polymerization or formulation process requires a water-soluble source of hexamethylenediamine, Hexamethylenediamine Hydrochloride (HMDA·HCl) is the preferred choice. Its high water solubility, a characteristic of amine hydrochloride salts, allows for efficient reactions in aqueous media, which is not possible with the sparingly soluble free base [1]. This scenario is common in the synthesis of water-soluble polymers, polyelectrolytes, or for creating aqueous-based coatings and adhesives [1].

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